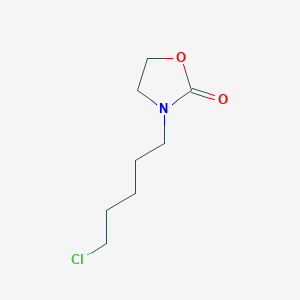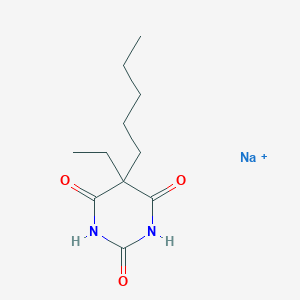
5-Ethyl-5-pentyl-barbituric acid, NA. derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-pentyl-barbituric acid, NA. derivative is a barbituric acid derivative. Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants. These compounds have applications in medicine, particularly as sedatives and anticonvulsants .
Preparation Methods
The synthesis of 5-Ethyl-5-pentyl-barbituric acid involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide to deprotonate the barbituric acid, followed by the addition of ethyl and pentyl halides to introduce the ethyl and pentyl groups at the 5-position of the barbituric acid ring . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-Ethyl-5-pentyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
5-Ethyl-5-pentyl-barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for their potential as sedatives, anticonvulsants, and anesthetics.
Industry: It is used in the development of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 5-Ethyl-5-pentyl-barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect .
Comparison with Similar Compounds
5-Ethyl-5-pentyl-barbituric acid can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital. While phenobarbital is widely used as an anticonvulsant, pentobarbital is primarily used as a sedative and anesthetic. The unique structural features of 5-Ethyl-5-pentyl-barbituric acid, such as the presence of both ethyl and pentyl groups, may confer distinct pharmacological properties compared to its analogs .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
Properties
CAS No. |
5432-29-1 |
|---|---|
Molecular Formula |
C11H18N2NaO3+ |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
sodium;5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h3-7H2,1-2H3,(H2,12,13,14,15,16);/q;+1 |
InChI Key |
FDHIKBWWIUGRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


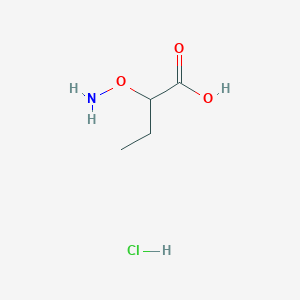
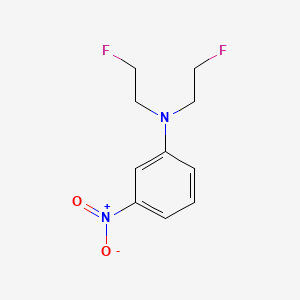


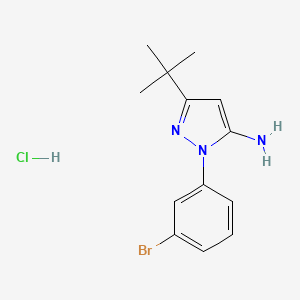
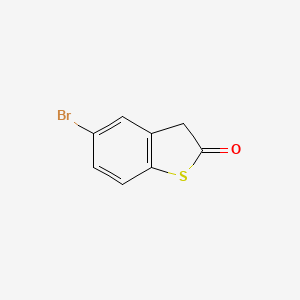
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
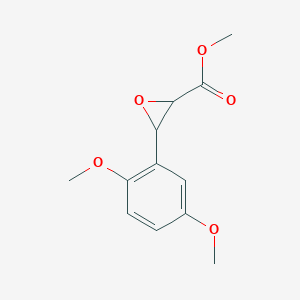

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
